molecular formula C8H19N B15310547 4-(Aminomethyl)heptane

4-(Aminomethyl)heptane

Cat. No.: B15310547
M. Wt: 129.24 g/mol
InChI Key: MZYRSJXJDRNBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)heptane is an organic compound with the molecular formula C8H19N It is a derivative of heptane, where an aminomethyl group is attached to the fourth carbon atom of the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)heptane can be achieved through several methods. One common approach involves the reaction of heptanal with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of nitriles or imines. This method is preferred due to its efficiency and scalability. The reaction is carried out under high pressure and temperature conditions, using catalysts such as Raney nickel or palladium on carbon.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Nitriles, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(Aminomethyl)heptane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

    4-Aminoheptane: Similar structure but lacks the aminomethyl group.

    4-(Aminomethyl)benzyl alcohol: Contains a benzyl group instead of a heptane chain.

    4-(Aminomethyl)benzoic acid: Contains a carboxylic acid group instead of a heptane chain.

Uniqueness: 4-(Aminomethyl)heptane is unique due to its specific structure, which combines the properties of both an aliphatic amine and a heptane chain. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

2-propylpentan-1-amine

InChI

InChI=1S/C8H19N/c1-3-5-8(7-9)6-4-2/h8H,3-7,9H2,1-2H3

InChI Key

MZYRSJXJDRNBAE-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.